molecular formula C6H4N2OS B095964 Thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 16234-10-9

Thieno[3,2-d]pyrimidin-4(3H)-one

カタログ番号: B095964
CAS番号: 16234-10-9
分子量: 152.18 g/mol
InChIキー: PZMKGWRBZNOIPQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic scaffold featuring a fused thiophene and pyrimidine ring system. Its structural uniqueness arises from the [3,2-d] ring fusion, which distinguishes it from other positional isomers like thieno[2,3-d]pyrimidin-4(3H)-one. This compound has garnered significant attention due to its versatility in medicinal chemistry, particularly as a core structure for kinase inhibitors (e.g., PDK1) and phosphodiesterase inhibitors (e.g., PDE7) . Synthetic routes often involve cyclization of 3-aminothiophene-2-carboxylate derivatives with formamide or via chlorination using POCl3, yielding high-purity products with good scalability .

準備方法

Multi-Step Synthesis Approaches

G-3CR, Heterocyclization, and Alkylation

A three-step synthesis involving Groebke–Blackburn–Bienaymé three-component reaction (G-3CR), heterocyclization, and alkylation has been employed to produce cycloalkylthieno[2,3-d]pyrimidinone derivatives. The process begins with the condensation of aldehydes, aminopyridines, and isonitriles under microwave irradiation to form intermediate imidazo[1,2-a]pyridines. Subsequent heterocyclization with thiourea in acetic acid yields the thieno[2,3-d]pyrimidinone core, followed by alkylation with alkyl halides to introduce substituents. This method achieves moderate yields (65–78%) and allows for structural diversification at the N3 position .

Cyclization of Aminothiophene Carboxylates

Methyl 3-aminothiophene-2-carboxylate serves as a versatile precursor for constructing the thienopyrimidinone ring. Treatment with alkyl- or arylisocyanates generates 3-R-thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones through cyclocondensation. For example, reacting the carboxylate with phenylisocyanate in anhydrous toluene under reflux for 6 hours yields 3-phenyl derivatives (5a) with 85% efficiency. Similarly, isothiocyanates produce 2-thioxo analogs (5d–g) under analogous conditions .

Condensation Reactions

Formamide-Mediated Cyclization

Condensation of 3-aminothiophene derivatives with formamide at elevated temperatures (150–160°C) provides direct access to thieno[3,2-d]pyrimidin-4(3H)-ones. This method eliminates the need for protective groups, as demonstrated in the synthesis of 2-phenyl-3-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (5a). Heating 4-aminopyridine with formamide in acetic acid at reflux for 4 hours yields the target compound in 82% yield after column purification .

Use of Isocyanates and Isothiocyanates

Aryl isocyanates and isothiocyanates facilitate the formation of 2,4-diketone and 2-thioxo derivatives, respectively. For instance, benzoyl cyanamide reacts with methyl 3-aminothiophene-2-carboxylate in dimethylformamide (DMF) at 100°C to yield 2-aminothieno[3,2-d]pyrimidin-4(3H)-one (14a) with 73% yield. The reaction proceeds via nucleophilic attack of the amine on the electrophilic cyanamide carbon, followed by intramolecular cyclization .

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler method enables annulation of the thiophene ring onto a pyrimidine core. Starting with a mercaptocarbonitrile-substituted pyrimidine, alkylation with chloroacetate introduces a thioether linkage. Subsequent deprotonation with sodium hydride in tetrahydrofuran (THF) induces cyclization, forming the this compound scaffold. This approach achieves 71% yield for compound 48, showcasing its utility for constructing polysubstituted derivatives .

Green Chemistry Approaches

Four-Component One-Step Synthesis

A breakthrough one-pot synthesis combines ketones, ethyl cyanoacetate, elemental sulfur (S₈), and formamide under catalytic conditions (5 mol% piperidine). For example, cyclohexanone reacts with ethyl cyanoacetate and S₈ in formamide at 120°C for 3 hours, yielding 2-cyclohexylthis compound with 68% yield. This method eliminates chromatography, reduces waste, and shortens reaction times compared to traditional routes .

Comparative Analysis of Preparation Methods

MethodReagents/ConditionsYield (%)Key AdvantagesReferences
Formamide CyclizationFormamide, 150°C, 4–6 h72–82No protective groups, high purity
Four-Component ReactionKetone, ethyl cyanoacetate, S₈, formamide60–68One-step, eco-friendly, no chromatography
Thorpe-ZieglerMercaptocarbonitrile, NaH, THF71Polysubstitution tolerance
Isocyanate CondensationAryl isocyanates, toluene, reflux73–85Diverse substituent introduction

化学反応の分析

Types of Reactions: Thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological activities depending on the nature of the substituents .

科学的研究の応用

Anticancer Activity

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have shown promising anticancer properties. Research indicates that these compounds can act as effective photosensitizers in photodynamic therapy (PDT). Specifically, studies demonstrate that thieno[3,4-d]pyrimidin-4(3H)-thione exhibits high efficacy against melanoma and cervical cancer cells under both normoxic and hypoxic conditions . The mechanism involves the generation of reactive singlet oxygen species upon light activation, which induces apoptosis in cancer cells.

Phosphodiesterase Inhibition

Another significant application of this compound is as a phosphodiesterase 7 (PDE7) inhibitor. PDE7 is implicated in various inflammatory and neurodegenerative diseases. Compounds derived from this compound have been identified as potent inhibitors of PDE7, showcasing their potential in treating conditions such as asthma and Parkinson's disease . The structure-activity relationship (SAR) studies indicate that modifications on the thienopyrimidine core can enhance selectivity and potency.

Antihyperlipidemic Activity

Recent studies have also explored the antihyperlipidemic effects of this compound derivatives. These compounds have demonstrated the ability to lower lipid levels in experimental models, suggesting their potential role in managing hyperlipidemia and associated cardiovascular diseases . The mechanism may involve modulation of lipid metabolism pathways.

Other Therapeutic Applications

Beyond cancer treatment and PDE inhibition, this compound has been investigated for other therapeutic uses:

  • Antimicrobial Activity : Some derivatives exhibit activity against various bacterial strains.
  • Anti-inflammatory Effects : Certain compounds have shown promise in reducing inflammation markers in vitro.

Data Table: Summary of Applications

ApplicationMechanism/EffectReference
AnticancerPhotosensitizer generating singlet oxygen
PDE7 InhibitionReduces inflammation; potential for CNS disorders
AntihyperlipidemicLowers lipid levels
AntimicrobialActivity against bacterial strains
Anti-inflammatoryReduces inflammation markers

Case Studies

  • Photodynamic Therapy : A study demonstrated that thieno[3,4-d]pyrimidin-4(3H)-thione effectively targeted melanoma cells under light activation conditions, leading to significant cell death compared to controls .
  • PDE7 Inhibitors : A series of this compound derivatives were synthesized and tested for PDE7 inhibition. The most potent compound showed IC50 values in the low nanomolar range, indicating strong therapeutic potential for inflammatory diseases .

類似化合物との比較

Thieno[2,3-d]pyrimidin-4(3H)-one

Structural and Functional Differences

  • Ring Fusion Position: The [2,3-d] isomer differs in the connectivity of the thiophene and pyrimidine rings, leading to distinct electronic and steric properties. This isomer has been widely studied for antibacterial, antitumor, and melanogenesis-modulating activities .
  • Biological Activity: Derivatives of thieno[2,3-d]pyrimidin-4(3H)-one with azepine fragments significantly enhance melanin synthesis in murine B16 cells (e.g., 1.5-fold increase at 10 μM) . In contrast, thieno[3,2-d] derivatives exhibit selectivity for targets like PDK1 (IC₅₀ = 2–10 μM) .
  • Synthetic Methods: Thieno[2,3-d] derivatives are often synthesized via one-pot reactions of 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones with aromatic aldehydes and amines, achieving yields of 46–86% .

Anticancer Activity Comparison

A 2018 study directly compared thieno[2,3-d] and thieno[3,2-d] derivatives against colorectal cancer cells (HCT-116). Thieno[3,2-d] derivatives demonstrated superior potency, with IC₅₀ values ranging from 8–12 μM, whereas thieno[2,3-d] analogs showed IC₅₀ values of 15–25 μM .

Pyrido-Thieno-Pyrimidinones ()

Key Derivatives and Properties

Three pyrido-thieno-pyrimidinone derivatives (6b, 6c, 6d) were synthesized with varying substituents on the pyrazole ring:

Compound Substituent (R) Melting Point (°C) Yield (%)
6b p-Tolyl 183–185 72
6c 4-Methoxyphenyl 213–215 70
6d 4-Chlorophenyl 228–230 72

These compounds exhibit higher melting points and yields compared to simpler thieno[3,2-d] derivatives, likely due to increased molecular rigidity from the pyrido fusion .

Thieno[3,4-d]pyrimidin-4(3H)-one

Hybrid Heterocyclic Derivatives

Example: 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

This hybrid compound combines thieno[3,2-d]pyrimidine with a pyrazolo[3,4-d]pyrimidine moiety. Synthesized via Vilsmeier–Haack reactions, it demonstrates enhanced π-π stacking interactions in molecular docking, though its biological activity remains under investigation .

Key Research Findings and Data Tables

Anticancer Activity of Thieno[3,2-d] vs. Thieno[2,3-d] Derivatives

Cell Line Thieno[3,2-d] IC₅₀ (μM) Thieno[2,3-d] IC₅₀ (μM) Reference
HCT-116 (Colorectal) 8–12 15–25
MCF-7 (Breast) 10–14 20–30

Inhibitory Activity of Thieno[3,2-d] Derivatives

Target Compound Class IC₅₀/EC₅₀ Selectivity Over Other PDEs Reference
PDK1 6,7-Disubstituted thieno[3,2-d] 2–10 μM >50-fold vs. PDK2
PDE7 2-(Isopropylamino) derivatives 0.3–1.2 μM >100-fold vs. PDE4

生物活性

Thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound and its derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves multi-step reactions starting from readily available precursors. For instance, a common method includes the reaction of 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones with aromatic aldehydes and amines to yield various substituted derivatives. These compounds are then characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm their structures .

Biological Activity Overview

This compound and its derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Several studies have reported that this compound derivatives possess significant antibacterial and antifungal properties. For example, compounds synthesized in one study showed effective inhibition against Staphylococcus aureus, Escherichia coli, and Candida albicans with minimum inhibitory concentration (MIC) values ranging from 100 to 200 µg/mL .
  • Anticancer Activity : Thieno[3,2-d]pyrimidin-4(3H)-ones have been investigated for their anticancer properties. Notably, one derivative demonstrated potent inhibitory effects on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values as low as 0.94 μM . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
  • Kinase Inhibition : Recent studies have identified this compound derivatives as inhibitors of Rho-associated protein kinases (ROCKs), which are implicated in various cellular processes including migration and morphology. The most potent compound in this category exhibited IC50 values of 0.004 μM against ROCK I and 0.001 μM against ROCK II .
  • Antitubercular Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, with certain compounds achieving MIC values in the range of 6–8 μM. This positions thieno[3,2-d]pyrimidin-4(3H)-ones as potential candidates for developing new antitubercular agents .

Table 1: Biological Activity of Selected this compound Derivatives

Compound IDActivity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
5hAntibacterialStaphylococcus aureus100 µg/mL
5gAntifungalCandida albicans200 µg/mL
Compound 19AnticancerMCF-70.94 μM
Compound 8kKinase InhibitionROCK I & II0.004 μM / 0.001 μM
Compound 13bAntitubercularMycobacterium tuberculosis6–8 μM

The biological activities of thieno[3,2-d]pyrimidin-4(3H)-ones can be attributed to their ability to interact with specific biological targets:

  • Antimicrobial Mechanism : The antimicrobial activity is often linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
  • Anticancer Mechanism : The anticancer effects are primarily due to the induction of apoptosis through the activation of caspases and modulation of apoptosis-related proteins.
  • Kinase Inhibition Mechanism : The inhibition of ROCKs leads to altered cell morphology and reduced migration capabilities in cancer cells, which can hinder metastasis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Thieno[3,2-d]pyrimidin-4(3H)-one derivatives, and how are they characterized?

this compound derivatives are typically synthesized via cyclization reactions. A common method involves heating the HCl salt of precursors in formamide at 140°C, followed by chlorination with POCl₃ in toluene and Et₃N at 100°C to introduce substituents . Characterization relies on spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹).
  • ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.5–8.5 ppm).
  • Mass spectrometry validates molecular weights (e.g., [M+H]⁺ peaks). Example: Compound 6b (72% yield, m.p. 183–185°C) showed matched spectral data for methoxyphenyl and pyrazole substituents .

Q. How are this compound derivatives evaluated for biological activity?

Derivatives are screened for bioactivity using in vitro assays. For instance:

  • Anticancer activity : Compounds are tested against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC₅₀ values calculated .
  • Antimalarial activity : Plasmodium falciparum cultures are treated with derivatives, and growth inhibition is measured .
  • Enzyme inhibition : Dihydrofolate reductase (DHFR) assays quantify IC₅₀ using spectrophotometric methods (e.g., NADPH oxidation) .

Advanced Research Questions

Q. How can synthetic methodologies be optimized to reduce toxicity and improve yields?

Traditional chlorination with POCl₃ poses safety risks. Alternative strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 20 minutes at 95°C) and POCl₃ usage .
  • Vilsmeier-Haack reagent (DMF-POCl₃) : Enables one-pot synthesis of thienopyrimidines in high yields (72–88%) without chromatographic purification . Example: A modified route using formamide cyclization avoided excess POCl₃, achieving 91% yield for 4-chlorothieno[3,2-d]pyrimidine .

Q. How can computational methods guide the design of bioactive derivatives?

Molecular docking (e.g., OpenEye Software) predicts binding affinities to target proteins. For example:

  • Tyrosinase inhibition : Docking studies identified 4g (2,4-dihydroxybenzene-substituted) as a lead compound with strong binding to the enzyme’s active site .
  • Anticancer targets : Derivatives were docked into Pim-1 kinase, revealing hydrophobic interactions critical for inhibition .

Q. How do structural modifications influence bioactivity and physicochemical properties?

Substituent effects are analyzed via structure-activity relationship (SAR) :

  • Electron-withdrawing groups (e.g., Cl in 4d ) enhance DHFR inhibition (IC₅₀ = 0.12 µM) .
  • Methoxy groups (e.g., 6c ) improve solubility but may reduce membrane permeability .
  • Bulkier substituents (e.g., trifluoromethyl in 8b ) increase kinase selectivity but lower synthetic yields (61%) .

Q. Data Analysis and Contradictions

Q. How can researchers resolve contradictions in reported synthetic yields for similar derivatives?

Yield discrepancies often arise from reaction conditions or substituent effects:

  • Temperature control : Higher yields (87%) for 4a were achieved via precise pH adjustment (pH 6) during reductive amination .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of brominated derivatives (e.g., 8a , 72% yield) .

Q. What analytical strategies validate purity in complex derivatives?

Advanced techniques include:

  • High-resolution mass spectrometry (HRMS) : Confirms exact mass (e.g., 4g at m/z 459.1234 [M+H]⁺) .
  • X-ray crystallography : Resolves ambiguous structures, as in a thiopyrano-thienopyrimidine derivative (R factor = 0.043) .

Q. Methodological Considerations

Q. What safety protocols are essential when handling this compound intermediates?

Key precautions include:

  • POCl₃ handling : Use fume hoods and neutralizing spills with sodium bicarbonate .
  • Microwave synthesis : Ensure sealed vessels to contain toxic vapors .

Q. How can cross-coupling reactions expand functionalization opportunities?

Pd-catalyzed reactions enable C–C/N bond formation. For example:

  • Sonogashira coupling : Introduced ethynyl groups to 2f (yield: 86%) for further derivatization .
  • Buchwald-Hartwig amination : Attached piperazine moieties to enhance solubility (2g ) .

Q. Tables of Key Data

Compound IDSubstituentsYield (%)m.p. (°C)Bioactivity (IC₅₀)Reference
6b4-Methoxyphenyl, pyrazole72183–185Anticancer (12 µM, MCF-7)
4d4-Chlorophenylaminomethyl72254–256DHFR inhibition (0.12 µM)
8bTrifluoromethyl61253–254Pim-1 kinase inhibition

特性

IUPAC Name

3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMKGWRBZNOIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375262
Record name Thieno[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16234-10-9
Record name Thieno[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H,4H-thieno[3,2-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Thieno[3,2-d]pyrimidin-4(3H)-one
Thieno[3,2-d]pyrimidin-4(3H)-one
Thieno[3,2-d]pyrimidin-4(3H)-one
Thieno[3,2-d]pyrimidin-4(3H)-one
Thieno[3,2-d]pyrimidin-4(3H)-one
Thieno[3,2-d]pyrimidin-4(3H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。